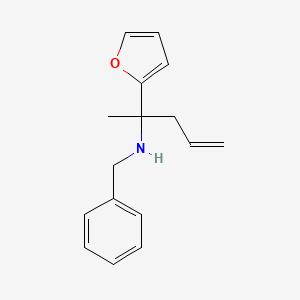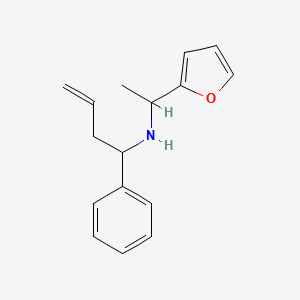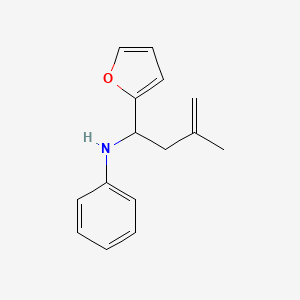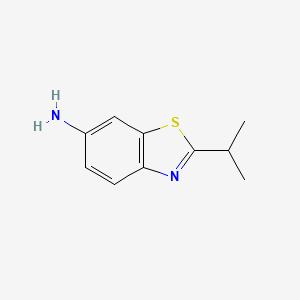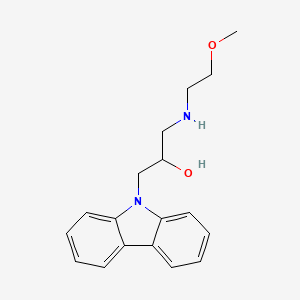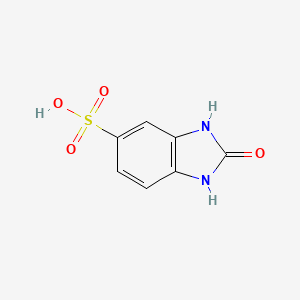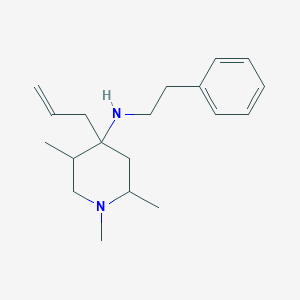
Isobutyl-(3-morpholin-4-yl-propyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl-(3-morpholin-4-yl-propyl)-amine is a chemical compound that has garnered interest in various fields of research due to its unique structural properties. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a propyl chain that is further connected to an isobutyl group. The presence of the morpholine ring imparts significant chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of isobutylamine with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of isobutylamine attacks the carbon atom bonded to the chlorine in 3-chloropropylmorpholine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
Isobutyl-(3-morpholin-4-yl-propyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Isobutyl-(3-morpholin-4-yl-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Isobutyl-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate: Known for its use in drug delivery systems.
N-(3-morpholin-4-ylpropyl)thiourea: Used in proteomics research.
Uniqueness
Isobutyl-(3-morpholin-4-yl-propyl)-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of an isobutyl group with a morpholine ring makes it a versatile compound for various applications.
特性
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-11(2)10-12-4-3-5-13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBNONWENYXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCCN1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
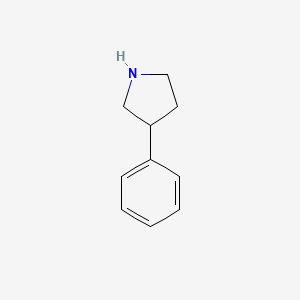
![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)
